4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide - 1020981-35-4

4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Catalog Number: EVT-3093883
CAS Number: 1020981-35-4
Molecular Formula: C20H23F2N3O3S
Molecular Weight: 423.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol

  • Compound Description: This compound is a key intermediate in the synthesis of a pyrimidine derivative [].
  • Relevance: While the core structure differs from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, both share the presence of a 4-fluorophenyl substituent and a sulfonamide group, suggesting potential exploration for similar biological targets [].

N-(4-fluoro-benzyl)-4-(3-(piperidin-1-yl)-indole-1-sulfonyl)benzamide (PipISB)

  • Compound Description: PipISB exhibits high potency and selectivity for the cannabinoid subtype-1 receptor (CB1) []. It was radiolabeled with carbon-11 and fluorine-18 for potential use as a PET radioligand to image brain CB1 receptors [].
  • Relevance: PipISB shares a similar structure to 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, both containing a benzamide moiety and a sulfonamide group linked by an alkyl chain. The difference lies in the presence of an indole ring and a piperidine ring in PipISB instead of a piperazine ring as seen in 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide [].

2-{3-[4-(2-Fluorophenyl)-piperazin-1-yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7)

  • Compound Description: This compound displayed anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) test, classifying it under the Anticonvulsant Screening Program (ASP) 1 class []. It also showed affinity for serotonin receptors 5-HT1A and 5-HT2A [].
  • Relevance: Compound 7, similar to 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, contains a 4-(2-fluorophenyl)piperazin-1-yl moiety, suggesting they might share similar pharmacological properties despite belonging to different chemical classes [].

2-{3-[4-(2-Fluorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (22)

  • Compound Description: Similar to compound 7, this compound also exhibited anticonvulsant properties in the scPTZ test, earning it a place in the ASP 1 class. It also demonstrated affinity towards 5-HT1A and 5-HT2A receptors [].
  • Relevance: Structurally comparable to 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, compound 22 also features a 4-(2-fluorophenyl)piperazin-1-yl group, suggesting potential exploration for shared biological activities [].

2-{3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (23)

  • Compound Description: This compound showed anticonvulsant activity in the scPTZ test and was categorized as an ASP 1 class drug. Additionally, it displayed affinity for the 5-HT1A and 5-HT2A receptors [].
  • Relevance: Compound 23 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide share structural similarities, specifically the presence of a substituted phenylpiperazine moiety. While the substitution on the phenyl ring differs (3-chloro in compound 23 versus 4-fluoro in the target compound), this similarity suggests they could be grouped into the same chemical class and potentially possess comparable pharmacological profiles [].

Cyclohexyl[3-(2-methylimidazol-1-yl)propyl]phenylsilanol (4b)

  • Compound Description: This silicon-containing derivative of hexahydro-sila-difenidol (HHSiD) emerged as a potent muscarinic antagonist with a preference for the M3 receptor subtype [].
  • Relevance: While structurally distinct from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, both compounds share a common feature: a three-carbon linker connecting a cyclic system (cyclohexyl in 4b and piperazine in the target compound) to a phenyl group. This similarity, despite the absence of sulfonamide and benzamide moieties in 4b, suggests potential investigation for related pharmacological activities [].

N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines (13)

  • Compound Description: This group of compounds was synthesized from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine and substituted benzoyl chlorides [].
  • Relevance: Though structurally different from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the shared presence of a benzamide moiety and a propyl chain linker in both suggests potential grouping into similar chemical classes despite differences in the heterocyclic ring systems [].

N-arylsulfonyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines (14)

  • Compound Description: This series of compounds was synthesized by reacting 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine with various substituted benzene sulfonyl chlorides [].
  • Relevance: While structurally distinct from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the presence of a sulfonamide group and a propyl chain linker in both suggests potential categorization into related chemical classes despite differences in the aromatic and heterocyclic components [].

(N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide) (1)

  • Compound Description: Identified through in silico modeling, compound 1 acts as an inhibitor of the S100A2-p53 protein-protein interaction [, ]. This interaction is a validated target in pancreatic cancer drug discovery, and compound 1 exhibited growth inhibitory activity against the MiaPaCa-2 pancreatic cancer cell line with a GI50 of ~50 μM [].
  • Relevance: Both compound 1 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide share a core structure consisting of a piperazine ring linked to a sulfonamide group and a phenyl ring. They differ in the presence of a triazole ring and a methoxyphenyl substituent in compound 1 and a benzamide moiety with a fluorine atom in the target compound. This shared core structure suggests that these compounds may belong to similar chemical classes and could be explored for related pharmacological activities, particularly in the context of cancer [, ].

(4-CF3; 4-OCH3) analogue (51)

  • Compound Description: This compound was designed as a potential inhibitor of the S100A2-p53 protein-protein interaction, with modifications at the sulfonamide and terminal phenyl ring compared to lead compound 1 [].
  • Relevance: While structurally distinct from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the presence of a sulfonamide group with a CF3 substitution and a para-methoxyphenyl group in both suggests potential grouping into similar chemical classes despite differences in the core structure and linker moieties [].

(4-CF3; 2-OCH3) analogue (52)

  • Compound Description: This compound was designed as a potential inhibitor of the S100A2-p53 protein-protein interaction, with modifications at the sulfonamide and terminal phenyl ring compared to lead compound 1 []. It exhibited significantly higher potency than its isomer, analogue 51, with sub-micromolar GI50 values against several pancreatic cancer cell lines [].
  • Relevance: Though structurally distinct from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the presence of a sulfonamide group with a CF3 substitution and a methoxyphenyl group in both suggests potential categorization into related chemical classes despite differences in the core structure, linker moieties, and the position of the methoxy group on the phenyl ring [].

N-[(R)-3,3-difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]benzamide (KPR-5714)

  • Compound Description: KPR-5714 is a novel, selective transient receptor potential melastatin 8 (TRPM8) antagonist []. It effectively inhibits TRPM8, exhibiting potential therapeutic benefits for overactive bladder by reducing bladder afferent hyperactivity in rat models [].
  • Relevance: KPR-5714, although structurally different from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, shares the presence of a benzamide moiety and multiple fluorine substitutions. This similarity in certain structural elements, despite the absence of a piperazine ring and a sulfonamide group in KPR-5714, suggests they might be categorized under related chemical classes and could be investigated for their potential to modulate similar biological pathways [].

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

  • Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor that significantly reduces both brain and plasma amyloid-beta (Aβ1-40) levels in APP-YAC mice, making it a potential therapeutic agent for Alzheimer's disease [].
  • Relevance: BMS-289948 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, despite structural differences, both possess a sulfonamide group, a propyl chain linker, and multiple fluorine substitutions. This similarity in certain structural features, even with the absence of a piperazine ring and a benzamide moiety in BMS-289948, suggests they might be grouped under similar chemical classes and warrants further investigation for potential overlap in their biological targets [].

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

  • Compound Description: BMS-299897 is an orally bioavailable gamma-secretase inhibitor. It effectively reduces Aβ peptide concentrations in APP-YAC transgenic mice and guinea pigs, suggesting its potential as a therapeutic agent for Alzheimer's disease [].
  • Relevance: While structurally different from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, both compounds share the presence of a sulfonamide group and multiple fluorine substitutions. This similarity, despite the absence of a piperazine ring and a benzamide moiety in BMS-299897, indicates potential categorization into related chemical classes and warrants further exploration for possible shared biological targets [].

4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (2-75)

  • Compound Description: Compound 2-75 is a hybrid molecule designed by combining structural elements of enzalutamide and suberoylanilide hydroxamic acid (SAHA). It exhibits weakened pan-histone deacetylase inhibitor (HDACI) activity compared to SAHA but effectively targets heat shock protein 90 (HSP90) and the androgen receptor (AR) in enzalutamide-resistant prostate cancer cells [].
  • Relevance: Compound 2-75 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, although structurally different, both possess a benzamide moiety and a fluorine substitution. This similarity, despite the absence of a piperazine ring and a sulfonamide group in compound 2-75, suggests they might be grouped under related chemical classes and encourages further research to explore potential commonalities in their biological targets [].

(E)-3-(4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorophenyl)-N-hydroxyacrylamide (1005)

  • Compound Description: Compound 1005 is another hybrid molecule designed with structural elements from enzalutamide and SAHA, demonstrating weaker pan-HDACI activity than SAHA []. It effectively targets HSP90 and AR in enzalutamide-resistant prostate cancer cells [].
  • Relevance: Compound 1005 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, though structurally distinct, both contain a fluorine substitution. This similarity, even without a piperazine ring, a sulfonamide group, or a benzamide moiety in compound 1005, suggests they could potentially be categorized under related chemical classes and emphasizes the need for further investigation to unravel any shared biological targets [].

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

  • Compound Description: PG01037 is a dopamine D3 receptor-preferring antagonist [, , , ]. It is used to investigate the roles of D3 and D2 receptors in various dopamine-mediated behaviors, including cocaine's discriminative stimulus effects, reinstatement of cocaine seeking, and dopamine agonist-induced yawning [].
  • Relevance: Both PG01037 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide share a core structure consisting of a substituted phenylpiperazine moiety linked to a benzamide group. Although PG01037 contains a pyridine ring and a butenyl chain instead of a sulfonylpropyl chain, the presence of these shared structural features suggests they might be classified under similar chemical classes and could exhibit comparable pharmacological profiles [, , , ].

3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl-1H-indole (L-741626)

  • Compound Description: L-741626 acts as a dopamine D2 receptor-preferring antagonist [, , , ]. It is often used in research to distinguish the roles of D2 receptors from D3 receptors in various dopamine-mediated behaviors, including cocaine self-administration, reinstatement of drug-seeking behavior, and dopamine agonist-induced yawning [].
  • Relevance: While structurally distinct from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the presence of a substituted phenylpiperidine moiety in L-741626, similar to the piperazine ring in the target compound, suggests potential exploration for shared biological targets despite belonging to different chemical classes [, , , ].

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (SB656933)

  • Compound Description: SB656933 functions as a CXCR2 antagonist []. It is used in research to investigate the role of CXCR2 in neutrophil chemotaxis, especially in the context of inflammatory lung diseases like COPD [].
  • Relevance: Although structurally different from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the shared presence of a benzamide moiety in both suggests they might be classified under related chemical classes despite their distinct structures and biological targets [].

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea (Sch527123)

  • Compound Description: Sch527123 acts as a dual antagonist for both CXCR1 and CXCR2 receptors []. This dual activity makes it valuable for studying the combined roles of these receptors in neutrophil chemotaxis, particularly in the context of inflammatory responses in lung diseases like COPD [].
  • Relevance: Sch527123 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide share a significant structural feature: the presence of a piperazine ring linked to a sulfonyl group. This similarity, despite the absence of a benzamide moiety in Sch527123, suggests that these compounds could be grouped into similar chemical classes and might exhibit overlapping pharmacological profiles despite their different targets and activities [].

Properties

CAS Number

1020981-35-4

Product Name

4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

IUPAC Name

4-fluoro-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide

Molecular Formula

C20H23F2N3O3S

Molecular Weight

423.48

InChI

InChI=1S/C20H23F2N3O3S/c21-17-4-2-16(3-5-17)20(26)23-10-1-15-29(27,28)25-13-11-24(12-14-25)19-8-6-18(22)7-9-19/h2-9H,1,10-15H2,(H,23,26)

InChI Key

FBEODMIYVUPJAL-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.